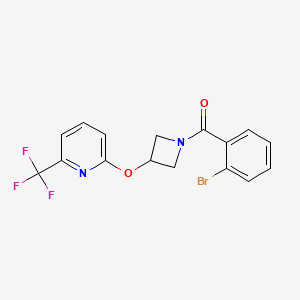

(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H12BrF3N2O2 and a molecular weight of 401.183. It is related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, which are related to the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives, like the compound , is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are typically characterized by the replacement of hydrogen with fluorine to develop compounds with unique biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Agrochemicals

The trifluoromethylpyridine group has been widely used in the development of agrochemicals due to its unique physicochemical properties. It contributes to the protection of crops from pests, and derivatives of this group have been incorporated into more than 20 new agrochemicals . The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them effective in pest control.

Pharmaceutical Industry

Several pharmaceutical products contain the trifluoromethylpyridine moiety. This structural motif is present in FDA-approved drugs that have been used for various diseases and disorders. The trifluoromethyl group’s influence on the pharmacokinetics and pharmacodynamics of these drugs makes them potent therapeutic agents .

Veterinary Medicine

In addition to human pharmaceuticals, the trifluoromethylpyridine derivatives are also utilized in veterinary medicine. Their efficacy in treating diseases in animals has led to the approval of veterinary products containing this group .

CNS-Penetrant Na v 1.7 Blockers

The compound has potential applications in the development of selective central nervous system (CNS)-penetrant Na v 1.7 blockers. These blockers are important for creating oral medications with good drug-like properties and safety profiles for treating pain .

Organic Synthesis Intermediates

The trifluoromethyl group-containing compounds serve as key intermediates in organic synthesis. They are used to synthesize various complex molecules, including those with applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to target voltage-gated sodium channels, specificallyNav1.7 and Nav1.8 , which play a crucial role in the transmission of pain signals .

Biochemical Pathways

The compound likely affects the pain signaling pathway by blocking Nav1.7 and Nav1.8 channels . This blockade can inhibit the transmission of pain signals, leading to potential analgesic effects.

Pharmacokinetics

Similar compounds have been designed to beCNS-penetrant and have oral activity , suggesting good bioavailability .

Result of Action

The result of the compound’s action would likely be a reduction in pain perception, given its potential role as a Nav1.7 and Nav1.8 blocker . By inhibiting these channels, the compound could prevent the transmission of pain signals, leading to analgesic effects.

properties

IUPAC Name |

(2-bromophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3N2O2/c17-12-5-2-1-4-11(12)15(23)22-8-10(9-22)24-14-7-3-6-13(21-14)16(18,19)20/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLLILKTEJWXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)

![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)

![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)

![4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875437.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)